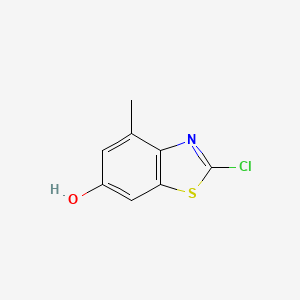

2-Chloro-4-methyl-1,3-benzothiazol-6-ol

Description

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-4-2-5(11)3-6-7(4)10-8(9)12-6/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVSPFZPICNYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295541 | |

| Record name | 2-Chloro-4-methyl-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190322-10-1 | |

| Record name | 2-Chloro-4-methyl-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-1,3-benzothiazol-6-ol typically involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde under acidic conditions, followed by oxidation to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro or hydroxyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

2-Chloro-4-methyl-1,3-benzothiazole

- Structure : Lacks the hydroxyl group at position 6.

- Key Differences : The absence of the hydroxyl group reduces polarity, likely decreasing aqueous solubility compared to the target compound. This derivative may exhibit greater lipophilicity, enhancing membrane permeability but limiting applications in hydrophilic environments .

- Applications : Primarily used as a synthetic intermediate in organic chemistry.

2-(4-(Methylamino)phenyl)-1,3-benzothiazol-6-ol (PiB)

- Structure: Features a 4-methylaminophenyl group at position 2 and a hydroxyl group at position 6.

- Key Differences: The methylaminophenyl moiety in PiB enables strong binding to amyloid-β plaques, making it a cornerstone in Alzheimer’s disease research via PET imaging. In contrast, the chlorine and methyl groups in the target compound may limit such specificity but could enhance stability .

- Applications : PiB is extensively used in neuroimaging, while the target compound’s applications remain exploratory.

Flutemetamol F-18

- Structure: Contains a fluoro-18F isotope at position 3 and a methylamino group at position 4 on the phenyl ring.

- Key Differences: The radiofluorination in Flutemetamol enables clinical PET imaging, whereas the target compound’s chlorine substituent lacks this diagnostic utility.

- Applications : FDA-approved for amyloid imaging in Alzheimer’s disease.

2-Bromo-1,3-benzothiazol-6-ol

- Structure : Bromine replaces chlorine at position 2.

- Key Differences : Bromine’s larger atomic radius and polarizability may increase binding affinity in certain biological targets but also elevate metabolic instability. The target compound’s chlorine offers a balance between reactivity and stability .

- Applications: Potential use in halogen bonding-dependent molecular recognition.

6-Chloro-2-hydrazinyl-4-methyl-1,3-benzothiazole

- Structure : Substitutes the hydroxyl group with a hydrazinyl moiety.

- Key Differences : The hydrazine group introduces nucleophilic reactivity, making this compound useful in synthetic pathways (e.g., forming Schiff bases). However, this reactivity may reduce stability in biological systems compared to the hydroxyl-containing target compound .

- Applications : Intermediate in pharmaceutical synthesis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Chloro-4-methyl-1,3-benzothiazol-6-ol (CAS No. 1190322-10-1) is a heterocyclic compound belonging to the benzothiazole family. This compound has garnered attention for its diverse biological activities, including potential applications in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound is characterized by a benzothiazole ring system with a chlorine atom and a methyl group at specific positions. The synthesis of this compound typically involves the reaction of 2-aminothiophenol derivatives with electrophilic reagents under controlled conditions to yield the desired benzothiazole structure .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in cellular processes or disrupt cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit bacterial topoisomerases, leading to cell death in pathogenic bacteria . Additionally, the presence of hydroxyl and chlorine groups may enhance its reactivity and binding affinity to biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study reported an MIC (Minimum Inhibitory Concentration) value of approximately 30 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potent antibacterial activity .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 30 | Antibacterial |

| Escherichia coli | 25 | Antibacterial |

| Candida albicans | 40 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with a similar benzothiazole structure have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell types, including breast and lung cancer cells.

Case Studies

- Antimicrobial Efficacy Against MRSA : A recent investigation assessed the efficacy of this compound against MRSA strains. The study utilized both in vitro assays and molecular docking simulations to confirm its binding affinity to bacterial topoisomerases . The results highlighted its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Cell Lines : In another study focused on anticancer properties, the compound was tested against various human cancer cell lines. The findings indicated significant cytotoxic effects at concentrations ranging from 10 to 50 μM, with mechanisms involving apoptosis and inhibition of cell migration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-methyl-1,3-benzothiazol-6-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted o-aminothiophenols with carbonyl derivatives. For example, silica gel-assisted microwave irradiation under solvent-free conditions significantly enhances reaction efficiency (e.g., 94% yield for analogous benzothiazoles) by reducing side reactions . Traditional methods using ethanol/CS₂ with hydrazine require precise stoichiometric control (e.g., 1:2 molar ratio of aminothiophenol to aldehyde) and recrystallization in methanol for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks in δ 2.30–3.87 ppm for methyl and methoxy groups, aromatic protons at δ 6.60–8.04 ppm (DMSO-d₆) .

- IR : Key bands include C-S (742 cm⁻¹), C=N (1595 cm⁻¹), and aromatic C-H (3059 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 242 for related benzothiazoles) confirm molecular weight .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be compared with controls like ciprofloxacin. Note discrepancies in activity due to structural analogs (e.g., 2-aminobenzothiazole derivatives show variable potency depending on substituents) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT : Optimize geometry using B3LYP/6-31G(d) to analyze electron distribution and reactive sites (e.g., chloro and hydroxyl groups act as electrophilic centers) .

- Molecular Docking : Simulate binding to target proteins (e.g., CDK1 kinase or bacterial DNA gyrase) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Asp86 in S. aureus GyrB) to explain antimicrobial mechanisms .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Test across a broad concentration range (0.1–100 µM) to identify selective toxicity thresholds.

- Structural Modifications : Introduce substituents (e.g., 4-fluorophenyl or pyridyl groups) to enhance target specificity, as seen in related benzothiazoles .

- Mechanistic Studies : Use flow cytometry to distinguish cytostatic (cell cycle arrest) vs. cytotoxic (apoptosis) effects in cancer cell lines .

Q. How do microwave-assisted synthesis parameters (power, time) influence the yield and purity of benzothiazole derivatives?

- Methodological Answer :

- Power : 300 W maximizes energy transfer without decomposition (e.g., 6-minute irradiation for 94% yield) .

- Solvent-Free Conditions : Silica gel as a solid support reduces side reactions and simplifies purification .

Q. What are the limitations of traditional purification methods, and how can chromatographic techniques be optimized?

- Methodological Answer :

- Recrystallization : Limited by solubility differences; methanol/ethyl acetate mixtures (3:1 v/v) improve crystal purity .

- HPLC : Use C18 columns with acetonitrile/water (70:30) gradients to separate closely related analogs (e.g., 4-chloro vs. 6-nitro derivatives) .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on benzothiazole cytotoxicity across cell lines?

- Methodological Answer :

- Cell Line Validation : Compare activity in paired drug-sensitive/resistant lines (e.g., MCF-7 vs. MDA-MB-231).

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism .

Q. Why do some studies report poor antimicrobial activity despite structural similarity to active analogs?

- Methodological Answer :

- Membrane Permeability : Measure logP values (e.g., >2.5 enhances Gram-negative penetration).

- Resistance Gene Screening : Check for efflux pump overexpression (e.g., mefA in S. pneumoniae) using RT-PCR .

Tables for Key Data

| Synthetic Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Microwave-assisted (SiO₂) | 94 | 300 W, 6 min, solvent-free | |

| Ethanol/CS₂ + hydrazine | 75–80 | 1.5 hr reflux, recrystallization |

| Biological Activity | MIC (µg/mL) | Cell Line/Target | Reference |

|---|---|---|---|

| Antimicrobial (S. aureus) | 8–16 | Broth microdilution | |

| Anticancer (MCF-7) | IC₅₀ = 12.5 | SRB assay, 48 hr exposure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.